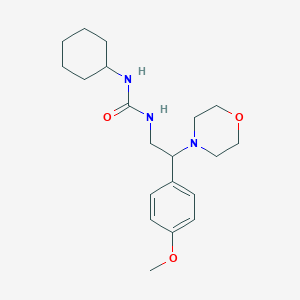

1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea

CAS No.: 942011-04-3

Cat. No.: VC4174999

Molecular Formula: C20H31N3O3

Molecular Weight: 361.486

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942011-04-3 |

|---|---|

| Molecular Formula | C20H31N3O3 |

| Molecular Weight | 361.486 |

| IUPAC Name | 1-cyclohexyl-3-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]urea |

| Standard InChI | InChI=1S/C20H31N3O3/c1-25-18-9-7-16(8-10-18)19(23-11-13-26-14-12-23)15-21-20(24)22-17-5-3-2-4-6-17/h7-10,17,19H,2-6,11-15H2,1H3,(H2,21,22,24) |

| Standard InChI Key | RTCRYKCTAQUVIV-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(CNC(=O)NC2CCCCC2)N3CCOCC3 |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a urea core (–NH–CO–NH–) substituted at both nitrogen atoms. The cyclohexyl group is attached to one nitrogen, while the other nitrogen is linked to a 2-(4-methoxyphenyl)-2-morpholinoethyl moiety. This structure is confirmed by its molecular formula C₂₀H₃₁N₃O₃ and SMILES string COc1ccc(C(CNC(=O)NC2CCCCC2)N2CCOCC2)cc1 . The morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) and the methoxyphenyl group contribute to its polarity and potential hydrogen-bonding capabilities.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 361.5 g/mol | |

| Molecular Formula | C₂₀H₃₁N₃O₃ | |

| SMILES | COc1ccc(C(CNC(=O)NC2CCCCC2)N2CCOCC2)cc1 | |

| Calculated LogP* | ~3.2 (estimated) | – |

*LogP (octanol-water partition coefficient) is estimated based on structural analogs . Experimental data for melting point, boiling point, and solubility are currently unavailable in published literature .

Synthesis and Structural Modifications

Hypothetical Synthetic Pathways

The synthesis likely involves sequential alkylation and urea formation steps:

-

Morpholinoethylamine Preparation: Reaction of morpholine with 2-chloroethylamine to form 2-morpholinoethylamine.

-

Substituted Ethylamine Intermediate: Coupling 4-methoxybenzaldehyde with the morpholinoethylamine via reductive amination to yield 2-(4-methoxyphenyl)-2-morpholinoethylamine.

-

Urea Formation: Reaction of cyclohexyl isocyanate with the above amine to form the final urea derivative .

This pathway aligns with methods used for analogous urea compounds, such as 1-cyclohexyl-3-(2-morpholin-4-ylethyl)urea (CAS 111681-32-4) .

Structural Analogues

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1-Cyclohexyl-3-(4-methoxyphenyl)urea | C₁₄H₂₀N₂O₂ | Lacks morpholinoethyl group |

| 1-Cyclohexyl-3-(2-morpholinoethyl)urea | C₁₃H₂₅N₃O₂ | Lacks methoxyphenyl group |

The addition of both morpholinoethyl and methoxyphenyl groups in the target compound may enhance its binding affinity to biological targets compared to simpler analogs .

Future Research Directions

-

Synthetic Optimization: Develop high-yield routes and characterize intermediate stability.

-

ADMET Profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity in vitro.

-

Target Validation: Screen against kinase or GPCR panels to identify lead therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume